2-[(6-Iodo-2-methoxypyridin-3-yl)oxy]acetic acid
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Overview
Description
2-[(6-Iodo-2-methoxypyridin-3-yl)oxy]acetic acid is an organic compound with the molecular formula C8H8INO4 It is a derivative of pyridine, characterized by the presence of an iodine atom at the 6th position and a methoxy group at the 2nd position on the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(6-Iodo-2-methoxypyridin-3-yl)oxy]acetic acid typically involves the iodination of a pyridine derivative followed by the introduction of a methoxy group and subsequent formation of the acetic acid moiety. The reaction conditions often require the use of iodine reagents and methanol under controlled temperatures to ensure selective iodination and methoxylation.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale iodination and methoxylation processes, utilizing continuous flow reactors to maintain consistent reaction conditions and high yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-[(6-Iodo-2-methoxypyridin-3-yl)oxy]acetic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the removal of the iodine atom or the reduction of the acetic acid group.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium azide (NaN3) and thiols (R-SH) can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while reduction can produce deiodinated or reduced acetic acid derivatives.
Scientific Research Applications
2-[(6-Iodo-2-methoxypyridin-3-yl)oxy]acetic acid has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[(6-Iodo-2-methoxypyridin-3-yl)oxy]acetic acid involves its interaction with specific molecular targets and pathways. The iodine atom and methoxy group play crucial roles in its binding affinity and reactivity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-[(6-Iodo-2-methoxypyridin-3-yl)oxy]propionic acid: Similar structure with a propionic acid group instead of acetic acid.
2-[(6-Iodo-2-methoxypyridin-3-yl)oxy]butyric acid: Contains a butyric acid group.
2-[(6-Iodo-2-methoxypyridin-3-yl)oxy]valeric acid: Features a valeric acid group.
Uniqueness
2-[(6-Iodo-2-methoxypyridin-3-yl)oxy]acetic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the iodine atom and methoxy group on the pyridine ring, along with the acetic acid moiety, makes it a versatile compound for various applications.
Properties
IUPAC Name |
2-(6-iodo-2-methoxypyridin-3-yl)oxyacetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8INO4/c1-13-8-5(14-4-7(11)12)2-3-6(9)10-8/h2-3H,4H2,1H3,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARESGSIBOLKABY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=N1)I)OCC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8INO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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